N-(4-((4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that the compound may target enzymes or proteins involved in DNA replication.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This suggests that the compound may interact with its targets to disrupt DNA replication, thereby inhibiting cell proliferation.
Result of Action
Given its potential to disrupt dna replication, it’s likely that the compound induces cell cycle arrest and potentially cell death, particularly in rapidly dividing cells such as cancer cells .
Preparation Methods
The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4-((4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(4-((4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a candidate for studies on antimicrobial and anticancer properties.
Medicine: Due to its potential therapeutic effects, it is investigated for use in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and chemical processes
Comparison with Similar Compounds
N-(4-((4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide can be compared with other thiadiazole derivatives, such as:
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Known for its glutaminase inhibitory activity.
1,3,4-thiadiazole derivatives with antimicrobial properties: These compounds share similar structural features but differ in their specific biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-3-16-19-20-17(25-16)13-8-10-21(11-9-13)26(23,24)15-6-4-14(5-7-15)18-12(2)22/h4-7,13H,3,8-11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGIGXBJBOLBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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